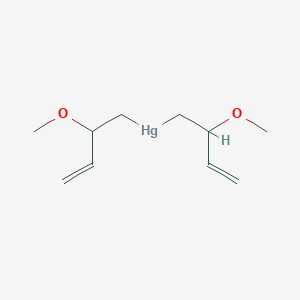
Bis(2-methoxybut-3-en-1-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxybut-3-en-1-yl)mercury is an organomercury compound characterized by the presence of two 2-methoxybut-3-en-1-yl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxybut-3-en-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-methoxybut-3-en-1-yl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production would also require stringent safety measures due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxybut-3-en-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to elemental mercury.
Substitution: The 2-methoxybut-3-en-1-yl groups can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the 2-methoxybut-3-en-1-yl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Scientific Research Applications
Bis(2-methoxybut-3-en-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics, although its toxicity poses significant challenges.
Industry: The compound may be used in the development of new materials and catalysts, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which Bis(2-methoxybut-3-en-1-yl)mercury exerts its effects involves its ability to interact with thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to toxic effects. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups attached to mercury.
Diethylmercury: Similar to dimethylmercury but with ethyl groups.
Phenylmercury acetate: Contains a phenyl group and an acetate group attached to mercury.
Uniqueness
Bis(2-methoxybut-3-en-1-yl)mercury is unique due to the presence of the 2-methoxybut-3-en-1-yl groups, which impart distinct chemical properties compared to other organomercury compounds
Properties
CAS No. |
67247-80-7 |
|---|---|
Molecular Formula |
C10H18HgO2 |
Molecular Weight |
370.84 g/mol |
IUPAC Name |
bis(2-methoxybut-3-enyl)mercury |
InChI |
InChI=1S/2C5H9O.Hg/c2*1-4-5(2)6-3;/h2*4-5H,1-2H2,3H3; |
InChI Key |
HYHRRPBBEIDEDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C[Hg]CC(C=C)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















